(S)-Modafinil-d10

Übersicht

Beschreibung

(S)-Modafinil-d10 is a deuterated form of (S)-Modafinil, a compound known for its wakefulness-promoting properties. The deuterium atoms in this compound replace the hydrogen atoms, which can alter the pharmacokinetic properties of the compound, potentially leading to improved stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Modafinil-d10 typically involves the incorporation of deuterium atoms into the (S)-Modafinil molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Modafinil-d10 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Research indicates that modafinil can enhance cognitive functions such as attention, planning, and memory in both sleep-deprived and non-sleep-deprived individuals. (S)-Modafinil-d10 may offer a similar or improved profile for cognitive enhancement due to its stable isotopic composition .

Clinical Trials and Case Studies

- Cognitive Performance in Healthy Adults : A study demonstrated that modafinil significantly improved cognitive performance in healthy adults during tasks requiring sustained attention and executive function. This suggests that this compound could be utilized in similar cognitive enhancement studies .

- Sleep Disorders : Clinical trials have established modafinil's efficacy in managing excessive daytime sleepiness associated with sleep disorders. This compound could be investigated for its effectiveness and safety profile in these populations, potentially leading to new therapeutic options .

- Psychiatric Applications : There are reports of modafinil inducing psychotic symptoms in susceptible individuals. Understanding how this compound interacts within psychiatric populations could provide insights into safer use cases or alternative treatments for disorders like ADHD or bipolar disorder .

Data Table: Pharmacokinetic Properties Comparison

| Property | Modafinil | This compound |

|---|---|---|

| Absorption | Rapid after oral intake | Expected similar profile |

| Half-life | ~15 hours | Potentially extended due to deuteration |

| Protein Binding | ~60% | Hypothetically similar |

| Metabolism | Hepatic via CYP3A4 | Likely similar pathways |

Wirkmechanismus

The mechanism of action of (S)-Modafinil-d10 involves its interaction with various molecular targets and pathways:

Dopamine Transporter Inhibition: this compound inhibits the dopamine transporter, leading to increased dopamine levels in the brain.

Orexin System Activation: The compound may activate the orexin system, which plays a role in regulating wakefulness and arousal.

Histamine Release: this compound can increase histamine release, contributing to its wakefulness-promoting effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Modafinil: The non-deuterated form of (S)-Modafinil, which has similar pharmacological properties but may differ in pharmacokinetics.

Armodafinil: Another wakefulness-promoting agent with a similar mechanism of action but different chemical structure.

Adrafinil: A prodrug of modafinil that is metabolized in the body to produce modafinil.

Uniqueness

(S)-Modafinil-d10 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic profile. This can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts.

Biologische Aktivität

(S)-Modafinil-d10 is a deuterated form of modafinil, a wakefulness-promoting agent primarily used to treat sleep disorders such as narcolepsy and obstructive sleep apnea. The biological activity of this compound is of interest due to its potential therapeutic applications and its unique pharmacological properties compared to the non-deuterated form. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Dopamine Reuptake Inhibition : Similar to modafinil, this compound acts as a weak inhibitor of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This mechanism is believed to enhance alertness and cognitive function without the euphoric effects typical of traditional stimulants such as amphetamines .

- Glutamatergic Activation : The compound also activates glutamatergic circuits while inhibiting GABAergic transmission. This dual action may enhance cognitive processes like attention and memory .

- Noradrenergic Modulation : Animal studies suggest that this compound may influence norepinephrine signaling in the brain, further contributing to its wakefulness-promoting effects .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of modafinil but may exhibit differences due to deuteration:

- Absorption : The compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 2 to 4 hours .

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. Approximately 80% of the administered dose is excreted in urine as metabolites .

- Half-Life : The elimination half-life of modafinil is approximately 12-15 hours; however, deuteration may slightly alter this duration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on experimental studies:

Case Studies

Several case reports have highlighted the efficacy and safety profile of modafinil derivatives, including this compound:

- Cognitive Enhancement in Healthy Adults : A study involving healthy volunteers reported significant improvements in cognitive performance metrics after administration of modafinil at doses similar to those expected for this compound. Participants exhibited enhanced attention span and working memory without significant side effects .

- Treatment for Narcolepsy : Clinical observations indicate that patients with narcolepsy treated with modafinil derivatives experience improved wakefulness and reduced daytime sleepiness. These findings suggest that this compound could be beneficial for similar indications .

- Potential in Substance Use Disorders : Emerging research suggests that modafinil may aid in the treatment of substance use disorders by enhancing cognitive function and reducing cravings, although results have been mixed .

Eigenschaften

IUPAC Name |

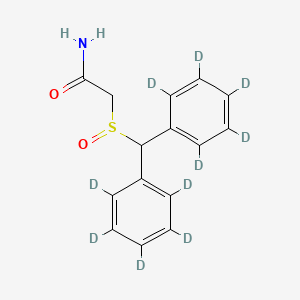

2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678718 | |

| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-30-4 | |

| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.